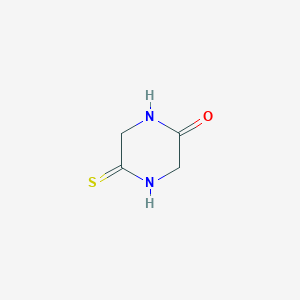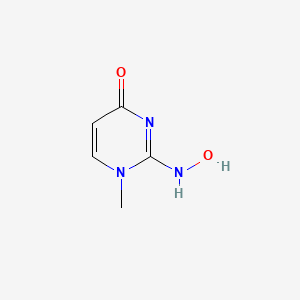
2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C5H7N3O2. This compound is of interest due to its unique structure, which includes both a hydroxyamino group and a pyrimidinone ring. These features make it a valuable subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one typically involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyamino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include nitroso, nitro, and amine derivatives, which can be further utilized in various chemical and biological applications.
科学研究应用
2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular processes and pathways.
相似化合物的比较
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound is structurally similar but lacks the hydroxyamino group.
2-Hydroxy-1-methylpyrimidin-4(1H)-one: Similar structure but without the amino group.
Uniqueness
2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one is unique due to the presence of both a hydroxyamino group and a pyrimidinone ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC 名称 |
2-(hydroxyamino)-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-2-4(9)6-5(8)7-10/h2-3,10H,1H3,(H,6,7,9) |
InChI 键 |
SGCHADGVDWESQG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=O)N=C1NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)
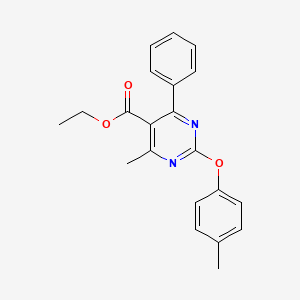
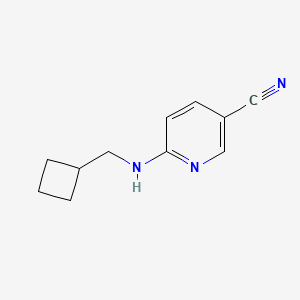

![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)
![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)
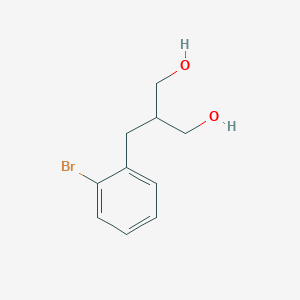
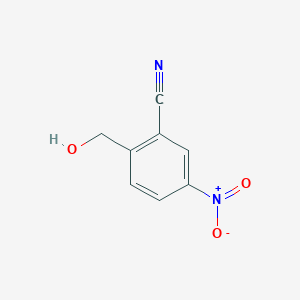
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)

![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)
